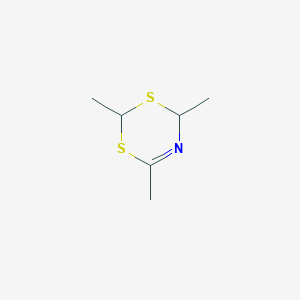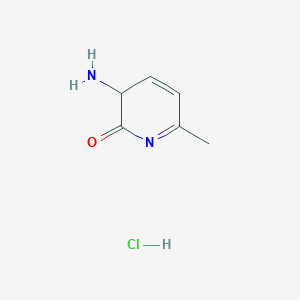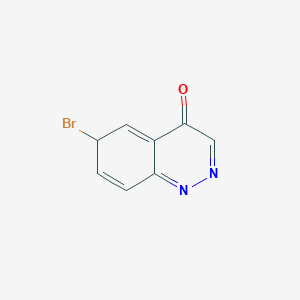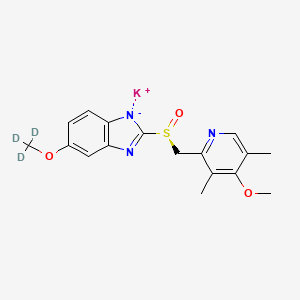
Liothyronine-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Liothyronine-d3, also known as triiodothyronine-d3, is a deuterated form of liothyronine, a synthetic thyroid hormone. It is chemically similar to triiodothyronine (T3), which is one of the primary hormones produced by the thyroid gland. This compound is used in scientific research to study thyroid hormone metabolism and function due to its stable isotope labeling, which allows for precise tracking in biological systems .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of liothyronine-d3 involves the incorporation of deuterium atoms into the liothyronine molecule. This can be achieved through various methods, including deuterium exchange reactions and the use of deuterated reagents. One common approach is to start with a precursor molecule that contains iodine atoms and then introduce deuterium through catalytic hydrogenation or other deuterium incorporation techniques .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using deuterated reagents and catalysts. The process is carefully controlled to ensure high purity and yield of the final product. The use of advanced chromatographic techniques, such as ultra-high performance liquid chromatography (UPLC), is common to separate and purify the deuterated compound from any non-deuterated impurities .
化学反应分析
Types of Reactions
Liothyronine-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different iodinated derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding diiodothyronine-d3.
Substitution: Halogen substitution reactions can replace iodine atoms with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide or potassium fluoride.
Major Products Formed
The major products formed from these reactions include various iodinated and deiodinated derivatives of this compound, which are useful for studying thyroid hormone metabolism and function .
科学研究应用
Liothyronine-d3 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking in biological systems. Some key applications include:
Chemistry: Used as a tracer in studies of thyroid hormone synthesis and metabolism.
Biology: Employed in research on thyroid hormone receptor interactions and gene expression.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of thyroid hormones in the body.
Industry: Applied in the development of new thyroid hormone analogs and therapeutic agents
作用机制
Liothyronine-d3 exerts its effects by mimicking the action of natural triiodothyronine (T3). It binds to thyroid hormone receptors (TRα and TRβ) in target cells, leading to the activation of gene transcription and subsequent protein synthesis. This results in increased basal metabolic rate, enhanced protein synthesis, and increased sensitivity to catecholamines. The deuterium labeling allows for detailed studies of the hormone’s metabolic pathways and interactions .
相似化合物的比较
Similar Compounds
Levothyroxine (T4): Another synthetic thyroid hormone used in the treatment of hypothyroidism.
Desiccated Thyroid Extract (DTE): A natural product containing both T3 and T4.
Liotrix: A synthetic combination of T3 and T4 in a fixed ratio
Uniqueness of Liothyronine-d3
This compound is unique due to its stable isotope labeling, which allows for precise tracking and quantification in biological systems. This makes it particularly valuable in research settings where accurate measurement of thyroid hormone metabolism and function is critical. Additionally, its high affinity for thyroid hormone receptors and its ability to mimic natural T3 make it a powerful tool for studying thyroid hormone action .
属性
分子式 |
C15H12I3NO4 |
|---|---|
分子量 |
653.99 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-[3,5-diiodo-4-(2,3,6-trideuterio-4-hydroxy-5-iodophenoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C15H12I3NO4/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-4,6,12,20H,5,19H2,(H,21,22)/t12-/m0/s1/i1D,2D,6D |
InChI 键 |
AUYYCJSJGJYCDS-FASWOMPJSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1O)I)[2H])OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I)[2H] |
规范 SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


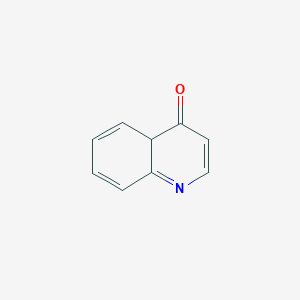
![[1,1'-Biphenyl]-3,4'-dicarboxylic acid, 4-chloro-, 3-methyl ester](/img/structure/B12361610.png)
![19,23,32-Trihydroxy-15-methoxy-28-methyl-6,10,17-trioxa-25,26-dithia-2,28-diazaheptacyclo[22.2.2.11,4.12,24.112,16.118,22.03,9]dotriaconta-4,7,12(31),13,15,18,20,22(30)-octaene-11,27,29-trione](/img/structure/B12361616.png)
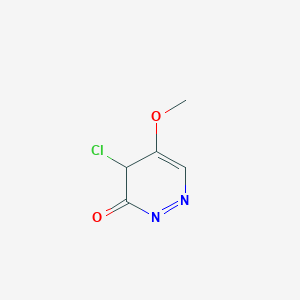
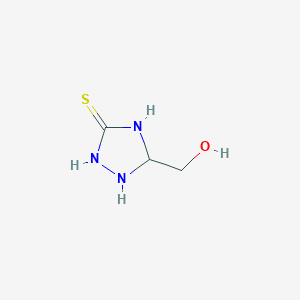
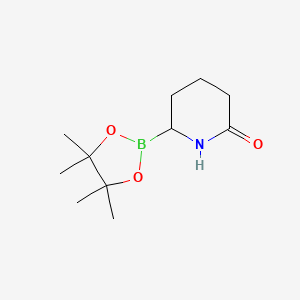

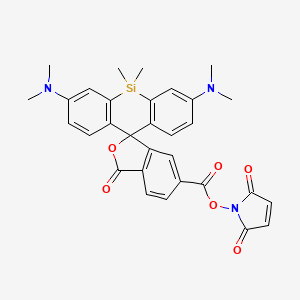

![tert-butyl (NE)-N-[3-(2-hydroxyethyl)-3H-pyridin-4-ylidene]carbamate](/img/structure/B12361657.png)
